(+-)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid (+-)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid 2-Oxohistidine is a form of histidine damaged by reactive oxygen species. It can serve as a biological marker for assessing protein modifications from oxidative stress.
Brand Name: Vulcanchem
CAS No.: 151436-49-6
VCID: VC21332751
InChI: InChI=1S/C6H9N3O3/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12)
SMILES: C1=C(NC(=O)N1)CC(C(=O)O)N
Molecular Formula: C6H7N3O3
Molecular Weight: 171.15 g/mol

(+-)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid

CAS No.: 151436-49-6

Cat. No.: VC21332751

Molecular Formula: C6H7N3O3

Molecular Weight: 171.15 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(+-)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid - 151436-49-6

CAS No. 151436-49-6
Molecular Formula C6H7N3O3
Molecular Weight 171.15 g/mol
IUPAC Name 2-amino-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid
Standard InChI InChI=1S/C6H9N3O3/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12)
Standard InChI Key KXHSJJRXZAKKRP-UHFFFAOYSA-N
SMILES C1=C(NC(=O)N1)CC(C(=O)O)N
Canonical SMILES C1=C(NC(=O)N1)CC(C(=O)O)N

Chemical Structure and Properties

Molecular Identity

(+-)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid is characterized by the molecular formula C6H9N3O3 . The compound's name reveals key structural features:

  • The (+-) prefix indicates a racemic mixture containing equal amounts of both enantiomers

  • The alpha-amino component signifies an amino group at the alpha position of the propanoic acid chain

  • The 2,3-dihydro-2-oxo-1H-imidazole portion describes a modified imidazole ring with a carbonyl group at position 2 and saturation between positions 2 and 3

The compound contains multiple functional groups that contribute to its chemical behavior: an imidazole ring, a carboxylic acid group, and an amino group. This combination suggests a molecule with potential hydrogen bonding capabilities, acid-base properties, and varied reactivity patterns.

Relationship to Histidine and Imidazole Derivatives

Structural Comparison with Histidine

In histidine, the imidazole side chain has a pKa of approximately 6.0, meaning below pH 6, the imidazole ring is predominantly protonated and carries a positive charge . The imidazole/imidazolium ring of histidine maintains aromaticity across all pH values . The 2-oxo-2,3-dihydro modification in our compound of interest would likely alter these properties, potentially affecting its acid-base behavior and reactivity profile.

Structure-Activity Relationships

The Significance of the Imidazole Ring

The imidazole ring represents a privileged structure in medicinal chemistry due to its unique properties. Its amphoteric nature, allowing it to accept and donate protons, facilitates binding to various biological targets . The presence of both a pyrrole-type nitrogen (weak base) and a pyridine-type nitrogen (stronger base) contributes to this versatility.

In the case of (+-)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid, the 2-oxo modification introduces a carbonyl group that would likely alter the electronic distribution and hydrogen-bonding capabilities of the imidazole ring. The 2,3-dihydro modification reduces the aromaticity of the ring, potentially affecting its planarity and interaction with biological targets.

Impact of the Alpha-Amino Group

The alpha-amino group in (+-)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid adds another layer of complexity to its potential biological interactions. Amino acids are fundamental building blocks of proteins and play crucial roles in numerous biological processes. The presence of this group suggests potential interactions with amino acid transporters, enzymes involved in amino acid metabolism, and protein binding sites.

The racemic nature of the compound (indicated by the (+-) prefix) means it exists as equal amounts of both stereoisomers. Given the stereoselectivity of many biological systems, the two enantiomers might exhibit different biological activities or potencies.

Pharmaceutical Applications and Research Directions

Future Research Priorities

To advance our understanding of (+-)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid, several research directions should be prioritized:

  • Comprehensive structural characterization using advanced analytical techniques (NMR, X-ray crystallography, mass spectrometry)

  • Development of efficient and stereoselective synthesis methods

  • Detailed physical and chemical property determinations (solubility, stability, acid-base behavior)

  • Biological activity screening, beginning with anti-inflammatory, antimicrobial, and cardiovascular assays

  • Pharmacokinetic and toxicological evaluations to determine ADME properties and safety profile

  • Resolution of enantiomers and evaluation of their distinct biological activities

  • Structure-activity relationship studies through systematic modification of key structural elements

Analytical Approaches for Characterization

Spectroscopic Methods

Complete characterization of (+-)-alpha-Amino-2,3-dihydro-2-oxo-1H-imidazole-4-propanoic acid would require multiple complementary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR to identify proton environments and coupling patterns

    • ¹³C NMR to characterize carbon environments

    • ¹⁵N NMR to elucidate the imidazole ring nitrogen environments

    • 2D techniques (COSY, HSQC, HMBC) to establish connectivity

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the carbonyl (C=O) at the 2-position of the imidazole ring, carboxylic acid, and amino functionalities.

  • Mass Spectrometry: To confirm molecular weight and fragment patterns that support the proposed structure.

Separation Techniques

Given the racemic nature of the compound, chiral separation techniques would be essential for isolating and studying the individual enantiomers:

  • Chiral HPLC: Using chiral stationary phases to separate enantiomers

  • Capillary Electrophoresis: With chiral selectors to achieve enantiomeric resolution

  • Crystallization: Utilizing diastereomeric salt formation for separation

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